

DY-46-2: A Technical Overview of a Novel, Selective DNMT3A Inhibitor

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Compound of Interest		
Compound Name:	DY-46-2	
Cat. No.:	B15623206	Get Quote

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Abstract

Epigenetic modifications are central to gene regulation and their dysregulation is a hallmark of numerous diseases, including cancer. DNA methyltransferases (DNMTs), which catalyze the methylation of DNA, have emerged as critical therapeutic targets. This document provides a detailed technical overview of the discovery and preclinical development of **DY-46-2**, a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). **DY-46-2** was identified through a systematic, structure-based virtual screening process and has demonstrated significant anti-proliferative activity in various cancer cell lines with low cytotoxicity in normal cells. Its discovery offers a promising new scaffold for the development of targeted epigenetic therapies.

Introduction to DNMT3A as a Therapeutic Target

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. The DNA methyltransferase (DNMT) family of enzymes, including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns.[1][2] DNMT3A is particularly significant as it is one of the major enzymatically active mammalian DNMTs and is considered an attractive therapeutic target, especially in the context of hematological malignancies where its mutations are prevalent.[1][2] The development of small molecule inhibitors that can selectively target DNMT isoforms is a key objective in cancer therapy to reactivate silenced tumor suppressor genes.[1][3]



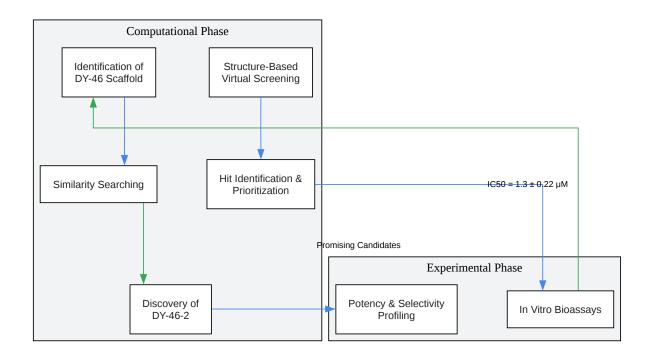
The Discovery of DY-46-2

The identification of **DY-46-2** was the result of a multi-step, structure-based virtual screening campaign designed to find novel inhibitors of DNMT3A.[2] This computational approach, followed by in vitro biological assays, led to the discovery of a promising scaffold compound, DY-46, which was further optimized to yield **DY-46-2**.[1][2]

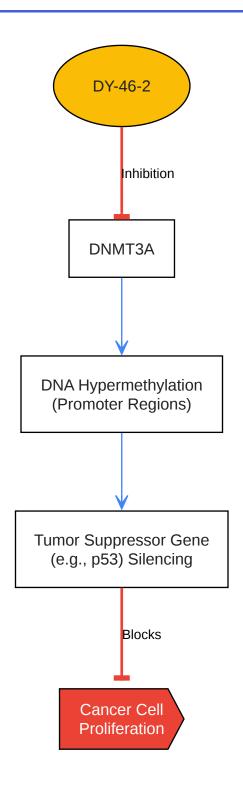
Discovery Workflow

The discovery process began with a large-scale virtual screening to identify compounds that could potentially bind to the active site of DNMT3A. This was followed by a series of filtering and scoring steps to narrow down the candidates. Promising hits were then subjected to in vitro testing, leading to the identification of the lead compound DY-46, which was subsequently refined to create the more potent and selective **DY-46-2**.









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